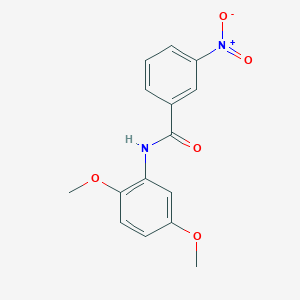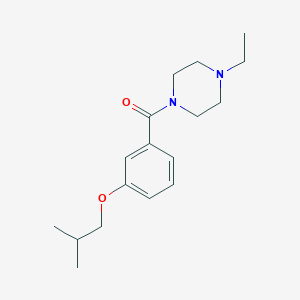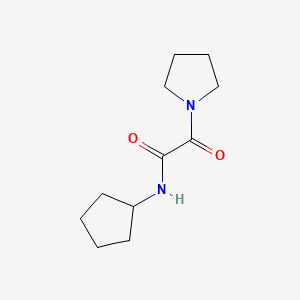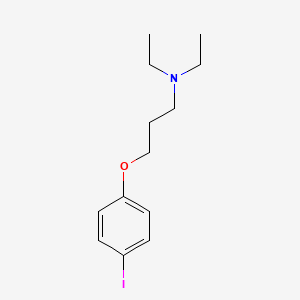
N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves nucleophilic substitution reactions, starting from nitrobenzoates or carboxamides. For example, Palmer et al. (1996) described the synthesis of a series of regioisomers of a novel hypoxia-selective cytotoxin through displacement reactions, followed by mesylation and displacement with LiCl (Palmer et al., 1996). This method reflects the general approach that could be adapted for the synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzamide, highlighting the importance of selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure and intermolecular interactions play a crucial role in determining the properties of chemical compounds. For instance, the crystal and molecular structure analysis of N-phenyl-4-nitrobenzamidoxime, a compound with a similar functional group arrangement, revealed specific rotations and conformations influenced by intramolecular NH...O bonds and the planar configuration of amidoxime groups (Buzykin et al., 1995). These structural insights are fundamental in understanding the reactivity and interaction potential of this compound.
Chemical Reactions and Properties
Nitrobenzamide derivatives exhibit a range of chemical reactions, primarily centered around their nitro and amide functionalities. The reductive chemistry of such compounds can lead to various biologically active metabolites, as demonstrated by Palmer et al. (1995), who explored the enzymatic reduction of nitro groups to amine or hydroxylamine in hypoxia-selective cytotoxins (Palmer et al., 1995). Understanding these reactions is vital for applications in drug design and synthesis.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. For example, Saeed et al. (2010) described the synthesis and X-ray diffraction analysis of N-cyclohexyl-2-nitrobenzamide, providing details on its crystal structure and stability (Saeed et al., 2010). Such data are crucial for understanding the material handling and formulation aspects of the compound.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with biological targets, can be partly understood through the study of its functional groups and analogs. The antibacterial activity of nickel (II) and copper (II) complexes of similar nitrobenzamide derivatives suggests potential for biological interactions and applications (Saeed et al., 2010).
Zukünftige Richtungen
The future directions for research on “N-(2,5-dimethoxyphenyl)-3-nitrobenzamide” could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and safety profile. It may also be of interest to investigate its potential applications, for example in the field of medicinal chemistry .
Wirkmechanismus
Target of Action
The compound NSC109615 primarily targets the C-Jun-amino-terminal kinase-interacting protein 1 and the Mitogen-activated protein kinase 8 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The interaction of NSC109615 with its targets leads to changes in the cellular processes. It is believed to act as an agonist at the serotonin 2A receptor (5-HT2AR), a G protein-coupled receptor .
Biochemical Pathways
It is known that the compound influences the serotonin pathway due to its agonistic action on the 5-ht2ar . This can lead to various downstream effects, including alterations in mood and perception.
Pharmacokinetics
It is known that the compound is metabolized by several cytochrome p450 (cyp) enzymes and udp-glucuronosyltransferase (ugt) enzymes . These enzymes play a key role in the metabolism and elimination of many drugs, affecting their bioavailability.
Result of Action
Due to its agonistic action on the 5-ht2ar, it is believed to induce effects similar to those of serotonergic psychedelics, which can include alterations in consciousness and sensory perception .
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-7-14(22-2)13(9-12)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFZMHUHVIVNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)

![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008102.png)


![2-[(4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5008116.png)
![4-chloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5008119.png)
![2-chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5008125.png)
![2-chloro-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5008132.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5008136.png)
![1'-[4-(benzyloxy)-3-methoxybenzyl]-1,4'-bipiperidine oxalate](/img/structure/B5008139.png)
![4-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone trifluoroacetate](/img/structure/B5008145.png)
